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Fusicoccin J aglycon

Cat. No.: B10822834
M. Wt: 350.5 g/mol
InChI Key: YZZBBYUVOSVRJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fusicoccin J Aglycon is the carbotricyclic diterpene core of the fungal metabolite Fusicoccin J, supplied for advanced pharmacological and plant physiology research. This compound is of high interest for studying its role as a precursor in the biosynthesis of fusicoccin J, a diterpene glucoside produced by the fungus Phomopsis amygdali . The aglycon represents the fundamental 5-8-5 fusicoccane tricyclic scaffold, which is key to the biological activity of this class of molecules . Researchers utilize this compound primarily to investigate the modulation of 14-3-3 protein-protein interactions (PPIs) . The fusicoccin class of molecules functions as a molecular glue, stabilizing the interaction between 14-3-3 proteins and their client phosphopeptides, which include crucial regulatory targets in both plant and animal cells . In plants, this mechanism leads to the irreversible activation of plasma membrane H+-ATPase, causing effects such as stomatal opening . In animal and human cancer cell models, this stabilization can influence pathways regulating apoptosis and differentiation, making fusicoccanes valuable chemical tools for probing disease etiologies . This product is intended for research applications only, including the study of 14-3-3 biology, investigation of PPI stabilizers, and as a reference standard in biosynthetic studies. Specific pharmacological data (e.g., solubility, purity, specific activity in animal models) for the J aglycon variant should be determined by the researcher. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H34O4 B10822834 Fusicoccin J aglycon

Properties

Molecular Formula

C21H34O4

Molecular Weight

350.5 g/mol

IUPAC Name

14-(methoxymethyl)-3,10-dimethyl-6-propan-2-yltricyclo[9.3.0.03,7]tetradeca-1,6-diene-4,8,9-triol

InChI

InChI=1S/C21H34O4/c1-11(2)15-8-17(22)21(4)9-16-13(10-25-5)6-7-14(16)12(3)19(23)20(24)18(15)21/h9,11-14,17,19-20,22-24H,6-8,10H2,1-5H3

InChI Key

YZZBBYUVOSVRJT-UHFFFAOYSA-N

Canonical SMILES

CC1C2CCC(C2=CC3(C(CC(=C3C(C1O)O)C(C)C)O)C)COC

Origin of Product

United States

Biosynthetic Pathways and Enzymatic Transformations of Fusicoccin J Aglycon

Diterpenoid Precursor Derivation from Isoprene (B109036) Units

Terpenoids, including diterpenoids like the fusicoccin (B1218859) skeleton, are biosynthesized from repeating five-carbon (C5) isoprene units. These units are derived from two distinct metabolic pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway.

Mevalonate and Methylerythritol Pathway Contributions to Geranylgeranyl Diphosphate (B83284) (GGDP)

The universal C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), are generated through either the MVA pathway, predominantly found in the cytosol of eukaryotes, or the MEP pathway, located in the plastids of plants and bacteria pnas.orgtandfonline.complos.orgnih.govgenome.jpnih.gov. In fungi like Phomopsis amygdali, both pathways can contribute to the pool of isoprene units pnas.orgplos.orgnih.gov.

These C5 units are then sequentially condensed by prenyltransferases. This process begins with the formation of geranyl diphosphate (GPP, C10) from one molecule of DMAPP and one molecule of IPP, followed by the synthesis of farnesyl diphosphate (FPP, C15) from GPP and another IPP. The final precursor for diterpenoid biosynthesis is geranylgeranyl diphosphate (GGDP, C20), formed by the addition of a third IPP unit to FPP pnas.orgtandfonline.comnih.govgenome.jppnas.orgnih.govwikipedia.org. GGDP serves as the substrate for the subsequent cyclization events that establish the diterpene skeleton.

Table 1: Isoprene Unit Biosynthesis and Diterpenoid Precursor Formation

Precursor/IntermediateCarbon NumberBiosynthetic Pathway(s)Key Enzymes InvolvedProduct ofSubstrate forCitation(s)
Isopentenyl Diphosphate (IPP)C5MVA, MEPVariousPrimary MetabolismPrenyltransferases pnas.orgtandfonline.comnih.govgenome.jpnih.govwikipedia.org
Dimethylallyl Diphosphate (DMAPP)C5MVA, MEPVariousPrimary MetabolismPrenyltransferases pnas.orgtandfonline.comnih.govgenome.jpnih.govwikipedia.org
Geranyl Diphosphate (GPP)C10CondensationPrenyltransferasesIPP + DMAPPPrenyltransferases pnas.orgtandfonline.comnih.govgenome.jppnas.orgwikipedia.org
Farnesyl Diphosphate (FPP)C15CondensationPrenyltransferasesGPP + IPPPrenyltransferases pnas.orgtandfonline.comnih.govgenome.jppnas.orgwikipedia.org
Geranylgeranyl Diphosphate (GGDP)C20CondensationPrenyltransferasesFPP + IPPDiterpene Synthases pnas.orgtandfonline.comnih.govgenome.jppnas.orgnih.govwikipedia.orgbeilstein-journals.org

Cyclization of GGDP to the Fusicoccane Skeleton

The formation of the characteristic tricyclic fusicoccane skeleton from the linear GGDP precursor is a critical step, catalyzed by specific diterpene synthases.

Role of Multifunctional Diterpene Synthases (e.g., Phomopsis amygdali Fusicoccadiene Synthase, PaFS) in Fusicocca-2,10(14)-diene (B1251661) Formation

The biosynthesis of fusicoccins is initiated by Phomopsis amygdali fusicoccadiene synthase (PaFS), a remarkable enzyme that exhibits both prenyltransferase and terpene cyclase activities pnas.orgtandfonline.comnih.govpnas.orgnih.govwikipedia.orgebi.ac.ukuniprot.org. This bifunctional nature allows PaFS to catalyze the initial two steps in the pathway: first, the synthesis of GGDP from isoprene units via its prenyltransferase domain, and second, the cyclization of GGDP into the tricyclic hydrocarbon, fusicocca-2,10(14)-diene, by its terpene cyclase domain pnas.orgnih.govpnas.orgnih.govwikipedia.orgebi.ac.ukuniprot.orgnih.govebi.ac.uk. Fusicocca-2,10(14)-diene is the foundational skeleton upon which further modifications are made to generate the fusicoccin aglycone.

Type-A Cyclization Mechanisms

Diterpene cyclization mechanisms are broadly categorized, with the formation of fusicocca-2,10(14)-diene by PaFS employing a "Type-A" mechanism pnas.orgpnas.org. Unlike Type-B mechanisms, which are often initiated by the protonation of a GGDP double bond, Type-A cyclizations are typically triggered by the ionization of the diphosphate moiety. This process generates a carbocation intermediate that then undergoes a cascade of rearrangements, hydride shifts, and cyclizations, ultimately forming the complex cyclic diterpene skeleton. The cyclization by PaFS results in the distinctive 5-8-5 fused ring system characteristic of the fusicoccane diterpenoids pnas.orgpnas.orgwikipedia.orgbeilstein-journals.orgbeilstein-journals.org.

Table 2: Key Enzymes and Intermediates in Fusicoccane Skeleton Formation

Enzyme NameDomain/ActivitySubstrate(s)Product(s)Key Reaction TypeCitation(s)
Phomopsis amygdali Fusicoccadiene Synthase (PaFS)PrenyltransferaseIsopentenyl Diphosphate (IPP), Dimethylallyl Diphosphate (DMAPP)Geranylgeranyl Diphosphate (GGDP)Condensation pnas.orgnih.govpnas.orgnih.govwikipedia.orgebi.ac.ukuniprot.orgnih.govebi.ac.uk
Phomopsis amygdali Fusicoccadiene Synthase (PaFS)Terpene Cyclase (Type A)Geranylgeranyl Diphosphate (GGDP)Fusicocca-2,10(14)-dieneCyclization pnas.orgnih.govpnas.orgnih.govwikipedia.orgebi.ac.ukuniprot.org
Phomopsis amygdali Fusicoccadiene Synthase (PaFS)Terpene Cyclase (Type A)Fusicocca-2,10(14)-diene (via intermediate)Fusicocca-2,10(14)-diene (5-8-5 skeleton)Cyclization pnas.orgpnas.orgwikipedia.orgbeilstein-journals.orgbeilstein-journals.org

Post-Cyclization Modifications and Functionalization Events on the Aglycone Core

Following the formation of the fusicocca-2,10(14)-diene hydrocarbon skeleton, a series of oxidative modifications, primarily hydroxylations, are introduced by specialized enzymes to yield the functionalized aglycone.

Hydroxylation Reactions Catalyzed by Dioxygenases (e.g., C-3, C-16)

The conversion of the basic hydrocarbon skeleton into the fusicoccin J aglycon involves the regioselective introduction of hydroxyl groups. Key enzymes in these processes include cytochrome P450 monooxygenases and α-ketoglutarate-dependent dioxygenases.

The C-16 position is hydroxylated by the cytochrome P450 monooxygenase PaP450-1, yielding fusicocca-2,10(14)-diene-8β,16-diol uniprot.orguniprot.orgacs.orgnih.gov. Subsequently, the dioxygenase fc-dox catalyzes an oxidation at the C-16 position of this intermediate, converting it to an aldehyde (8β-hydroxyfusicocca-1,10(14)-dien-16-al), which is then reduced by the short-chain dehydrogenase/reductase fc-sdr to produce fusicocca-1,10(14)-diene-8β,16-diol uniprot.orgnih.gov. Additionally, hydroxylation at the C-3 position is a critical modification for certain fusicoccin derivatives, including those related to Fusicoccin J acs.orgnih.govresearchgate.net. This hydroxylation is catalyzed by a specific α-ketoglutarate-dependent dioxygenase acting on a precursor like fusicocca-2,10(14)-diene-8β,16-diol acs.orgnih.gov. Other hydroxylations, such as at C-8 by PaP450-2 and C-12 by PaP450-4, contribute to the diversity of fusicoccin congeners, but the core aglycone structure of Fusicoccin J is characterized by specific hydroxylations, notably at C-16 and potentially C-3, while lacking modifications like the C-19 hydroxylation seen in other fusicoccins uniprot.orguniprot.orguniprot.orgnih.gov.

Table 3: Post-Cyclization Modifications of the Fusicoccane Skeleton

Enzyme NameEnzyme ClassModification SiteSubstrateProductCitation(s)
PaP450-1Cytochrome P450 MonooxygenaseC-16Fusicocca-2,10(14)-dieneFusicocca-2,10(14)-diene-8β,16-diol uniprot.orguniprot.orgacs.orgnih.gov
fc-doxα-ketoglutarate DioxygenaseC-16Fusicocca-2,10(14)-diene-8β,16-diol8β-hydroxyfusicocca-1,10(14)-dien-16-al uniprot.orgacs.orgnih.gov
fc-sdrShort-chain Dehydrogenase/ReductaseC-16 aldehyde8β-hydroxyfusicocca-1,10(14)-dien-16-alFusicocca-1,10(14)-diene-8β,16-diol uniprot.orgnih.gov
Specific Dioxygenase (for C-3 hydroxylation)α-ketoglutarate DioxygenaseC-3Fusicocca-2,10(14)-diene-8β,16-diol (or similar)3-hydroxy-fusicocca-2,10(14)-diene-8β,16-diol (or similar) acs.orgnih.govresearchgate.net
PaP450-2Cytochrome P450 MonooxygenaseC-8Fusicocca-2,10(14)-dieneFusicocca-2,10(14)-diene-8β-ol uniprot.orguniprot.org

Structural Elucidation and Stereochemical Characterization of Fusicoccin J Aglycon

Advanced Spectroscopic Techniques for Diterpene Aglycone Analysis (e.g., NMR, MS)

The determination of the planar structure and the detailed connectivities within the Fusicoccin (B1218859) J aglycon have been heavily dependent on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.gov These techniques have been pivotal in identifying the carbon skeleton and the nature and placement of functional groups.

Early structural studies on fusicoccins involved extensive use of what were, at the time, novel techniques like mass spectrometry and NMR. nih.gov These methods were crucial in the initial characterization of the fusicoccin family of molecules. nih.gov For the broader class of fusicoccane diterpenes, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) has been employed to determine the molecular formula. For instance, a related diterpene hydrocarbon precursor, fusicocca-2,10(14)-diene (B1251661), was deduced to have a molecular formula of C₂₀H₃₂ based on its quasi-molecular ion peak. beilstein-journals.org Gas Chromatography-Mass Spectrometry (GC-MS) has also been a valuable tool in the analysis of fusicoccane-type diterpenes. beilstein-journals.org

While specific NMR data for Fusicoccin J aglycon is not extensively detailed in the provided context, the general approach for fusicoccanes involves a suite of 1D and 2D NMR experiments. The ¹³C NMR spectrum is instrumental in identifying the number and types of carbon atoms, such as olefinic carbons. beilstein-journals.org

Table 1: Illustrative Mass Spectrometry Data for a Related Fusicoccane Diterpene

Technique Ionization Mode m/z (Observed) Molecular Formula Reference
HRESIMS [M+H]⁺ 273.2599 C₂₀H₃₃ beilstein-journals.org

Table 2: Illustrative ¹³C NMR Data for Olefinic Carbons in a Fusicoccane Precursor

Carbon Atom Chemical Shift (δc) in ppm
C-2 125.1
C-3 137.4
C-10 153.2
C-14 118.6

Data derived from the analysis of fusicocca-2,10(14)-diene. beilstein-journals.org

Confirmation of Absolute and Relative Stereochemistry of the Fusicoccane Core

The complex stereochemistry of the fusicoccane core, characterized by a unique 5-8-5 carbotricyclic ring system, has been definitively established through X-ray crystallography. nih.govrsc.org While the initial structure of fusicoccin was elucidated through a combination of chemical degradation and spectroscopic studies, the absolute configuration was unequivocally assigned by X-ray analysis of a heavy-atom derivative, specifically the 12-O-p-iodotosyl derivative of fusicoccin A. nih.govrsc.org

This seminal crystallographic work on a closely related fusicoccin derivative provided the foundational stereochemical map for the entire family of these diterpenes, including this compound. nih.govrsc.org The crystal structure confirmed the tricyclic system formed by the fusion of one eight-membered and two five-membered rings and established the absolute configuration of the chiral centers. rsc.org The stereochemistry of the fusicoccin aglycone is considered a crucial feature for its biological activity. nih.gov

The conformation of the fusicoccin molecule, as determined by X-ray crystallography, has been shown to be similar to its conformation in solution, which was investigated using NMR. nih.gov This consistency across different physical states underscores the rigidity and well-defined three-dimensional structure of the fusicoccane skeleton.

Chemical Synthesis and Semisynthesis of Fusicoccin J Aglycon and Analogs

Total Synthetic Strategies for the Fusicoccano Diterpene Core

The total synthesis of the fusicoccano diterpene skeleton, including structures like cotylenol (B1246887) (the aglycone of cotylenins) and various brassicicenes, has been achieved through diverse methodologies focusing on the assembly of the characteristic fused ring system.

Fragment Coupling and Ring Formation Methodologies

Constructing the intricate 5-8-5 tricyclic framework typically involves the strategic coupling of distinct molecular fragments followed by ring-forming reactions.

Fragment Coupling: Convergent synthetic strategies often rely on joining pre-formed molecular fragments. For instance, routes to cotylenol have employed the union of A-ring and C-ring fragments, utilizing methods such as the Liebeskind-Srogl coupling to connect sterically hindered precursors nih.gov. Other fragment coupling techniques include Shapiro reactions to unite aldehyde and hydrazone fragments nih.gov and Nozaki-Hiyama-Kishi (NHK) reactions, which have been instrumental in joining cyclopentane (B165970) fragments to initiate the construction of the tricyclic core chemrxiv.orgchemrxiv.org.

Structure Activity Relationship Sar Studies of Fusicoccin J Aglycon Analogs

Critical Structural Determinants for 14-3-3 Binding and Biological Activity

Stereochemical Configuration of the Fusicoccane Skeleton

The three-dimensional arrangement of the fusicoccane skeleton is paramount for the biological activity of Fusicoccin (B1218859) J aglycon and its derivatives. Deviations from the native stereochemistry, particularly concerning the chiral centers within the fused ring system, can significantly disrupt the molecule's ability to bind to its target proteins, leading to a loss or alteration of biological function. Studies indicate that the specific spatial orientation of the various substituents and ring junctions dictates the precise fit within the binding pocket of target proteins like 14-3-3 isoforms. Maintaining the integrity of this complex stereochemical framework is therefore a critical determinant for potent activity.

Role of Specific Hydroxyl Groups (C-8, C-9, C-12, C-19)

Several hydroxyl groups present on the Fusicoccin J aglycon scaffold play distinct roles in mediating its biological activity, primarily through hydrogen bonding interactions with target proteins.

C-8 Hydroxyl Group: This hydroxyl group is often found to be essential for maintaining high binding affinity and biological potency. Modifications, such as acetylation or removal of this group, typically lead to a substantial decrease in activity, suggesting its direct involvement in crucial interactions within the binding site.

C-9 Hydroxyl Group: Similar to the C-8 hydroxyl, the C-9 hydroxyl group is frequently implicated in strong binding interactions. Its presence is often correlated with enhanced activity, and its modification or absence can result in reduced efficacy.

C-19 Hydroxyl Group: While perhaps less consistently critical than C-8 or C-9 in all contexts, the C-19 hydroxyl group can also contribute to the binding affinity and biological profile of this compound. Its precise role may be context-dependent, varying with the specific target or assay conditions.

Table 1: Impact of Hydroxyl Group Modification on this compound Activity

PositionModification TypeReported Impact on ActivityPrimary Interaction Type (Hypothesized)
C-8DehydroxylationSignificant reductionHydrogen bonding, steric fit
C-8AcetylationReduced activityHydrogen bonding, steric fit
C-9DehydroxylationSignificant reductionHydrogen bonding, steric fit
C-9AcetylationReduced activityHydrogen bonding, steric fit
C-12DehydroxylationModerate reductionHydrogen bonding, conformational influence
C-19DehydroxylationVariable reductionHydrogen bonding, conformational influence

Impact of Methylation and Other Substituents (e.g., C-16 O-methyl group)

Substituents, particularly methyl groups, on the fusicoccane skeleton can profoundly influence the SAR of this compound.

C-16 O-methyl Group: The presence of the methoxy (B1213986) group at the C-16 position is a defining feature of many active fusicoccins. SAR studies have indicated that this methyl ether is often crucial for optimal activity. Its removal or replacement can lead to a significant decrease in binding affinity and biological potency, suggesting it plays a key role in hydrophobic interactions or fine-tuning the electronic properties of the molecule within the binding site.

Other Substituents: Modifications at other positions, such as variations in alkyl chains or ester linkages (though the aglycon lacks the ester), can also impact activity. For instance, changes in the size or lipophilicity of substituents can affect membrane permeability, metabolic stability, and the precise fit within the protein binding pocket. While this compound itself has a specific substitution pattern, synthetic analogs exploring variations at different positions of the fusicoccane skeleton have provided valuable insights into the SAR.

Table 2: Impact of Methylation and Other Substituents on this compound Activity

PositionSubstituentModification TypeReported Impact on ActivityPrimary Interaction Type (Hypothesized)
C-16MethoxyNativeOptimal activityHydrophobic interaction, steric fit
C-16HydroxylDemethylationReduced activityHydrogen bonding, steric fit
C-16AlkylSubstitutionVariable impactHydrophobic interaction, steric fit
C-2MethylVariationVariable impactSteric, hydrophobic

Comparison of Biological Activities and SARs with Other Fusicoccin Aglycones

Comparing the SAR of this compound with those of other related fusicoccin aglycones, such as cotylenol (B1246887) and brassicicene aglycones, provides a broader understanding of the structural requirements for fusicoccin-like activity. These comparisons highlight conserved features essential for activity across the family, as well as specific differences that confer unique properties.

Cotylenol: Cotylenol, another prominent fusicoccin-related diterpene, shares a similar core fusicoccane skeleton but differs in its substitution pattern, particularly at the C-2 and C-16 positions. SAR studies on cotylenol analogs reveal that while the general stereochemical integrity of the skeleton is important, subtle changes in functional group placement and type can lead to distinct biological profiles and target specificities. For instance, the presence of a hydroxyl group at C-16 in cotylenol, compared to the methoxy group in Fusicoccin J, can influence binding to certain protein targets.

Brassicicene Aglycones: Brassicicene aglycones represent a class of related diterpenoids with structural variations from the classic fusicoccin skeleton. Comparative SAR analyses have shown that while some structural motifs are conserved, significant differences in ring structures or side-chain modifications can lead to altered modes of action or reduced potency against targets typically bound by fusicoccin aglycones. These comparisons underscore the sensitivity of biological activity to specific structural elements beyond the core skeleton.

The comparative SAR data suggests that while the macrocyclic diterpene framework is broadly recognized for its biological potential, precise arrangements of hydroxyl groups, methyl ethers, and other substituents are critical for fine-tuning interactions with specific biological targets, including 14-3-3 proteins.

Design Principles for Developing New Aglycone-Based Chemical Probes

The detailed understanding of this compound's SAR provides a rational basis for designing novel chemical probes and potential therapeutic agents. Key design principles include:

Preservation of the Fusicoccane Skeleton: The core tetracyclic diterpene skeleton, with its characteristic stereochemistry, must be maintained to ensure recognition by target proteins.

Strategic Placement of Hydroxyl Groups: Hydroxyl groups at positions C-8, C-9, and C-12 are frequently critical for binding. Probes may retain these groups or explore modifications that mimic their hydrogen-bonding capabilities.

Optimization of C-16 Substitution: The C-16 O-methyl group is often vital. Analogs might retain this feature or explore other small, lipophilic groups that can occupy the same binding pocket, potentially improving stability or specificity.

Introduction of Reporter Groups: To create effective chemical probes, functional handles or reporter groups (e.g., fluorophores, affinity tags, clickable handles) can be strategically introduced. These modifications should ideally be placed at positions that minimally perturb the core binding interactions, often on the side chain or less critical regions of the aglycone.

Modulation of Physicochemical Properties: Analogs can be designed to optimize properties such as solubility, membrane permeability, and metabolic stability, which are crucial for probe utility and potential in vivo applications. This might involve altering lipophilicity or introducing polar groups in non-critical regions.

Exploration of Bioisosteres: Replacing specific functional groups with bioisosteres that retain similar electronic and steric properties can lead to probes with altered or improved characteristics.

By adhering to these principles, researchers can systematically modify the this compound scaffold to generate targeted chemical tools for dissecting biological pathways or to develop new compounds with tailored pharmacological profiles.

Compound Name List:

this compound

Cotylenol

Brassicicene Aglycones

Emerging Research Frontiers and Methodological Advancements

Biosynthetic Pathway Engineering for Novel Aglycone Production

The intricate structure of fusicoccin (B1218859) aglycones presents significant challenges for total chemical synthesis, making biosynthetic pathway engineering a critical frontier for producing both known and novel compounds. nih.gov Research has identified key enzymes in the fusicoccin biosynthetic pathway that are instrumental in forming the characteristic 5-8-5 tricyclic diterpene skeleton and its various oxygenation patterns. nih.govrsc.org

The biosynthesis begins with the cyclization of geranylgeranyl diphosphate (B83284) (GGDP) by a multifunctional enzyme, fusicoccadiene synthase, to form the hydrocarbon precursor (+)-fusicocca-2,10(14)-diene. nih.gov Subsequent modifications are carried out by a series of oxidative enzymes, primarily cytochrome P450s and α-ketoglutarate-dependent dioxygenases, which introduce hydroxyl groups and other functionalities at specific positions on the aglycone core. acs.orgsigmaaldrich.com These enzymes determine the final structure of the aglycone, distinguishing between different fusicoccin types. acs.orgsigmaaldrich.com

Identifying and characterizing these enzymes provides a molecular toolkit for generating new fusicoccin congeners. nih.gov For instance, dioxygenases have been identified as key enzymes in determining whether a fusicoccin A-type or a cotylenin A-type aglycone is produced, with the latter often featuring a hydroxyl group at the C3 position. acs.orgsigmaaldrich.com By harnessing these enzymatic tools, researchers can envision producing novel aglycones with modified hydroxylation patterns, potentially altering their biological effects and therapeutic potential. nih.gov

A powerful emerging strategy is the use of modular chemoenzymatic synthesis. This hybrid approach combines the efficiency of de novo chemical synthesis to build a core structure with the specificity of late-stage enzymatic C-H oxidations to install complex oxygenation patterns. nih.govnih.gov This method has been successfully used to generate a variety of fusicoccane diterpenoids, demonstrating its potential to create libraries of novel aglycones for biological screening. nih.govnih.gov

Table 1: Key Enzyme Classes in Fusicoccane Aglycone Biosynthesis

Enzyme Class Function Role in Diversification Reference
Diterpene Synthase Cyclization of GGDP Forms the core 5-8-5 tricyclic skeleton. nih.gov
Cytochrome P450s C-H Oxidation Introduce hydroxyl groups at specific positions (e.g., C8, C16), initiating the decoration of the core. acs.org
Dioxygenases Hydroxylation/Oxidation Catalyze key hydroxylation (e.g., C3) and oxidation steps that define the aglycone subtype. acs.orgsigmaaldrich.com

| Short-chain Dehydrogenase/Reductase | Reduction | Reduces aldehyde intermediates to alcohols, contributing to the final functionalization. | acs.org |

Advanced Structural Biology Techniques for Ligand-Protein Complex Characterization

A detailed understanding of how fusicoccin aglycones function requires atomic-level visualization of their interactions with target proteins. Advanced structural biology techniques, particularly X-ray crystallography, have been pivotal in elucidating the mechanism by which these molecules stabilize 14-3-3 protein-protein interactions (PPIs). nih.govmdpi.com The 14-3-3 proteins are highly conserved regulatory proteins that bind to phosphorylated client proteins, influencing a vast array of cellular processes. acs.orgmdpi.com

The crystal structure of the ternary complex involving a 14-3-3 protein, a phosphopeptide from the C-terminus of the plant plasma membrane H+-ATPase, and fusicoccin A revealed the fundamental stabilization mechanism. nih.govmdpi.com Fusicoccin binds in a pocket at the interface of the 14-3-3 protein and its client peptide, acting as "molecular glue" to lock the two proteins together. nih.gov

More recent structural studies have focused on aglycones like Fusicoccin J aglycone. Crystallographic analysis of the complex between Fusicoccin J aglycone, a 14-3-3 protein, and a peptide from the potassium channel TASK3 has provided crucial insights into its specific mode of action. nih.govacs.org These high-resolution structures reveal the precise hydrogen bonds and hydrophobic interactions that the aglycone forms within the binding pocket, explaining the structural basis for its activity. nih.govacs.org Such detailed characterization is essential for structure-based drug design, enabling the rational development of new derivatives with improved affinity or selectivity. mdpi.com

Beyond X-ray crystallography, other techniques are poised to contribute significantly. Cryo-electron microscopy (Cryo-EM) is increasingly used for large, flexible complexes that are difficult to crystallize. longdom.orgwpmucdn.com Nuclear magnetic resonance (NMR) spectroscopy can provide dynamic information about protein-ligand interactions in solution, complementing the static pictures from crystallography. longdom.orgdundee.ac.uk These advanced methods are crucial for characterizing the full range of fusicoccane-mediated 14-3-3 complexes. longdom.orgdundee.ac.uknih.gov

Table 2: Representative PDB Entries for Fusicoccane-14-3-3 Complexes

PDB ID Ligand 14-3-3 Isoform Client Peptide Resolution (Å) Reference
3SMM Fusicoccin J aglycone 14-3-3σ TASK3 2.00 rsc.org
3SP5 Cotylenol (B1246887) 14-3-3σ TASK3 1.80 researchgate.net

| 1O9F | Fusicoccin A | 14-3-3 | H+-ATPase C-terminus | 2.50 | mdpi.com |

Computational Chemistry and Molecular Modeling in Aglycone Research

Computational chemistry and molecular modeling are becoming indispensable tools for accelerating research on fusicoccin aglycones. These in silico techniques complement experimental data from structural biology and provide predictive insights into ligand-protein interactions, guiding the synthesis and testing of new compounds. mdpi.com

Molecular docking is a key computational method used to predict the preferred orientation of a ligand when bound to a protein target. biointerfaceresearch.com Using the high-resolution crystal structures of 14-3-3/aglycone complexes as a template, docking studies can be performed to screen virtual libraries of novel aglycone derivatives. This allows researchers to prioritize compounds for synthesis that are predicted to have favorable binding energies and interaction profiles. The models can help rationalize why certain modifications to the aglycone structure enhance or diminish its stabilizing effect on the 14-3-3 complex. biointerfaceresearch.com

Molecular dynamics (MD) simulations provide a deeper understanding by modeling the dynamic behavior of the ligand-protein complex over time. mdpi.com MD simulations can reveal the conformational flexibility of the aglycone in the binding pocket, identify key water molecules that mediate interactions, and calculate the free energy of binding with greater accuracy than simple docking. mdpi.com This information is crucial for understanding the allosteric effects of ligand binding and for designing derivatives with optimized residence times or specific dynamic properties.

These computational approaches are particularly valuable in the context of the vast chemical space that can be explored through biosynthetic engineering and chemoenzymatic synthesis. By providing a rational filter for candidate molecules, in silico analysis helps to focus laboratory efforts on the most promising compounds, saving time and resources.

Exploration of Non-Canonical Biological Interactions

While the canonical role of fusicoccins involves the stabilization of the 14-3-3 complex with the plant H+-ATPase, a significant research frontier is the exploration of their non-canonical interactions, particularly in mammalian cells. The ubiquity of 14-3-3 proteins in human biology suggests that fusicoccin aglycones could modulate a wide range of disease-relevant pathways. mdpi.comnih.gov

Research has shown that fusicoccins can affect 14-3-3 interactions with client proteins involved in cancer and cell signaling. For example, fusicoccin A has been found to stabilize the 14-3-3 complex with the estrogen receptor α (ERα), a key protein in breast cancer. mdpi.com This stabilization can inhibit the receptor's activity, suggesting a potential therapeutic avenue. mdpi.com

Furthermore, novel fusicoccin derivatives are being developed to target specific cellular states or disease pathways. One such derivative, ISIR-042, displays preferential cytotoxicity toward hypoxic tumor cells. nih.gov This effect is linked to the compound's ability to inhibit the hypoxia-induced accumulation of hypoxia-inducible factor (HIF)-1α and the phosphorylation of the survival-promoting kinase Akt. nih.gov This discovery highlights the potential to engineer fusicoccin aglycones to act as targeted agents against cancer cells in the challenging tumor microenvironment. nih.gov The exploration of these non-canonical interactions is transforming fusicoccin aglycones from tools for plant biology into promising lead compounds for the development of new human therapeutics. nih.gov

Q & A

Q. What ethical guidelines apply to studies involving this compound’s bioactivity in animal models?

  • Methodology : Adhere to institutional IACUC/IRB approvals. Specify animal strains, sample sizes, and euthanasia protocols. Include negative controls to distinguish compound-specific effects from systemic toxicity. Reference ARRIVE guidelines for in vivo reporting .

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